4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, often involves multicomponent reactions or click chemistry approaches. For instance, the synthesis of triazolyl derived 1,3,4-oxadiazoles and their characterization was achieved through a copper-catalyzed alkyne–azide cycloaddition reaction, demonstrating moderate to high yields and confirming structures via spectroscopic methods (Venkatagiri et al., 2018). Similarly, a pseudo-four component synthesis approach has been employed to derive dibenzylated 1,2,3-triazoles from aniline, showcasing the versatility and efficiency of click chemistry in synthesizing triazole compounds (Mendoza‐Espinosa et al., 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including those similar to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, is often characterized using various spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. For example, the molecular structure of a new s-triazine derivative incorporating pyrazole/piperidine/aniline moieties was investigated, highlighting the importance of structural analysis in understanding the properties of such compounds (Shawish et al., 2021).
Chemical Reactions and Properties
Triazole compounds, including 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, are known for their reactivity and ability to participate in various chemical reactions. For instance, the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives from 2-aryl-1,2,3-triazoles and sulfonyl azides through ruthenium-catalyzed intermolecular C–H amidation showcases the chemical reactivity of triazole derivatives, providing a green protocol for C–N bond formation (Wang et al., 2016).
Scientific Research Applications
1. Application in Anticancer Research
Methods of Application or Experimental Procedures: The 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation was conducted to assess their inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
2. Application in Organic Synthesis
Results or Outcomes
3. Application in Antimicrobial Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQVRIVLWGDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356296 | |
Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
CAS RN |
119192-10-8 | |
Record name | 1-(4-Aminobenzyl)-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119192-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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